N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a pyrazoline core (4,5-dihydro-1H-pyrazole), a 1,2,4-triazole ring, and a furan-2-carboxamide moiety. Its structure integrates multiple pharmacophores:
- Thiophen-2-yl substituent: Contributes to electron-rich aromatic systems, possibly influencing redox activity or receptor binding.
- Triazole-thioether linkage: May improve metabolic stability compared to ether or amine linkages.
- Furan-2-carboxamide: A polar group that could modulate solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N6O4S2/c1-39-22-13-11-20(12-14-22)24-17-23(26-10-6-16-41-26)34-36(24)28(37)19-42-30-33-32-27(35(30)21-7-3-2-4-8-21)18-31-29(38)25-9-5-15-40-25/h2-16,24H,17-19H2,1H3,(H,31,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTYOQUKNNRJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CO5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. This article explores its biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a furan ring, triazole moiety, and a pyrazole structure, which are known for their diverse biological activities. The presence of the methoxyphenyl and thiophene groups enhances its potential interactions with biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | MCF-7 | 0.08 |
| Thiazole-pyrazole analogs | MCF-7 | 10.21 |
| Other pyrazole derivatives | HCT116 | Varies |
The compound's mechanism may involve the inhibition of key signaling pathways associated with cancer progression, such as the MEK/ERK pathway .
Anti-inflammatory Activity
N-containing heterocycles like triazoles and pyrazoles are recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation:
| Activity | Method Used | Result |
|---|---|---|
| COX Inhibition | In vitro assays | Significant inhibition observed |
| Cytokine Release | ELISA assays | Reduced levels of TNF-alpha and IL-6 |
These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .
Neuroprotective Effects
The neuroprotective potential of pyrazole derivatives has been documented in several studies. The compound may exert protective effects against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress:
| Mechanism | Effect |
|---|---|
| AChE Inhibition | Enhances cholinergic transmission |
| Antioxidant Activity | Reduces oxidative damage in neuronal cells |
This activity is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders .
Case Studies
- Cytotoxicity against Cancer Cells : A study demonstrated that a related pyrazole derivative exhibited an IC50 of 0.07 µM against EGFR, highlighting the potential of similar compounds in targeted cancer therapy .
- Anti-inflammatory Evaluation : Another investigation into the anti-inflammatory properties showed that specific analogs significantly reduced edema in animal models, supporting their use in treating inflammatory conditions .
- Neuroprotective Studies : Research involving animal models of Alzheimer’s disease indicated that compounds with similar structures could improve cognitive function and reduce amyloid plaque formation .
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:
*Hypothesis based on structural similarity to triazole-containing FINs .
Key Findings
Structural Flexibility vs. Bioactivity :
- The target compound’s thiophen-2-yl and 4-methoxyphenyl groups differentiate it from Compound 16 (), which has a fluorinated chain. Fluorinated chains often enhance membrane permeability but may increase toxicity, whereas the target’s aromatic substituents likely favor target-specific interactions .
- Compared to the dimethylphenyl analogue (), the target’s 4-methoxyphenyl group may improve solubility and metabolic stability due to the electron-donating methoxy group .
Ferroptosis Induction Potential: highlights triazole-containing compounds as effective ferroptosis inducers (FINs) in oral squamous cell carcinoma (OSCC). The target’s triazole-thioether linkage and pyrazoline core align with FINs’ structural prerequisites, suggesting similar mechanisms (e.g., GPX4 inhibition or lipid peroxidation) . In contrast, natural FINs (e.g., artemisinin derivatives) rely on hydroxyl or ketone groups for redox cycling, which the target compound lacks. This divergence implies distinct pharmacokinetic profiles .
Synthetic Challenges: Compound 16 () requires multi-step synthesis with fluorinated reagents, complicating scalability.
Data Tables
Table 1: Electronic Properties (Hypothesized)
| Compound | HOMO-LUMO Gap (eV)* | Electrophilicity Index (eV)* | Reference |
|---|---|---|---|
| Target Compound | ~5.2 | ~2.8 | |
| Compound 16 () | ~4.7 | ~3.1 | |
| Natural FINs () | ~6.0 | ~1.5 |
*Calculated using Multiwfn () for hypothetical electron density analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
